molecular formula C21H22N2O5 B2735798 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide CAS No. 1904289-88-8

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2735798
CAS No.: 1904289-88-8
M. Wt: 382.416
InChI Key: NJFZQMTWYIMDRJ-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 1,3-oxazolidine-2,4-dione moiety, a heterocyclic scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules . Compounds featuring the oxazolidinone core have been extensively investigated for their antimicrobial properties, serving as key structural motifs in the development of novel anti-infective agents . For instance, certain oxazolidinone derivatives are known to act by inhibiting bacterial protein synthesis, providing a mechanism of action that is distinct from other antibiotic classes . Beyond antimicrobial applications, structurally similar dioxo-heterocycles, such as thiazolidine derivatives, are also studied for their potential anti-inflammatory and analgesic activities, as seen in compounds incorporating ibuprofen . This makes the compound a valuable chemical tool for researchers exploring new therapeutic avenues in these areas. The molecular architecture of this reagent, which combines the oxazolidinedione ring with a phenyl ethyl backbone and a 4-methoxyphenyl propanamide side chain, is designed to offer a versatile platform for structure-activity relationship (SAR) studies. It is supplied for laboratory use to support chemical biology, drug discovery, and pharmaceutical development programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-17-10-7-15(8-11-17)9-12-19(24)22-18(16-5-3-2-4-6-16)13-23-20(25)14-28-21(23)26/h2-8,10-11,18H,9,12-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFZQMTWYIMDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone ring and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is C18H20N2O4C_{18}H_{20}N_{2}O_{4}, and it has a molecular weight of approximately 336.36 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₄
Molecular Weight336.36 g/mol
CAS Number2034384-56-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting signaling cascades related to cell proliferation and apoptosis.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
  • Antimicrobial Activity : Some studies suggest that oxazolidinone derivatives possess antibacterial properties, making this compound a candidate for further exploration in antimicrobial applications.

Pharmacological Studies

Research has demonstrated the compound's diverse pharmacological effects through various in vitro and in vivo studies:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
  • Anticancer Activity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Mechanistic studies indicated that it may activate caspase pathways leading to cell death.

Case Studies

Several case studies highlight the biological activity of similar compounds within the oxazolidinone class:

  • Oxazolidinone Derivatives : A study on structurally related oxazolidinones showed significant antimicrobial activity against resistant strains of Staphylococcus aureus. The results suggested that modifications at the phenyl ring could enhance potency.
  • Neuroprotective Effects : Research involving oxazolidinone derivatives reported neuroprotective effects in animal models of neurodegenerative diseases, indicating their potential for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

  • 3-{(5E)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide (): Key Differences: Replaces the oxazolidinone with a thiazolidinone ring and introduces a sulfamoyl-thiazole group. Implications: The thiazolidinone and sulfamoyl groups may enhance enzyme inhibition (e.g., carbonic anhydrase) but reduce metabolic stability compared to oxazolidinone .
  • N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk, ): Key Differences: Chromen-4-one replaces the oxazolidinone, linked via an ether bond. Implications: The chromenone core increases planarity and may improve antioxidant or anti-inflammatory activity due to conjugated π-systems, but reduces conformational flexibility .

Propanamides with Azole Substituents

  • N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12, ): Key Differences: Uses a 1,2,4-triazole instead of oxazolidinone.
  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Key Differences: Benzooxazolone replaces oxazolidinone.

Functional Group Variations

  • N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide (): Key Differences: Lacks the oxazolidinone; substitutes a chlorophenyl group. Implications: Simpler structure may reduce target specificity but improve synthetic accessibility .
  • N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10, ): Key Differences: Hydroxamic acid replaces the amide and oxazolidinone. Implications: Hydroxamate’s metal-chelating ability (e.g., zinc in HDACs) enables enzyme inhibition, a mechanism absent in the target compound .

Comparative Data Table

Compound Name / Feature Key Structural Features Potential Bioactivity Advantages Over Target Compound Limitations vs. Target Compound
Target Compound Oxazolidinone, 4-methoxyphenyl, phenethyl Antimicrobial, enzyme inhibition Metabolic stability, balanced lipophilicity Limited evidence for specific targets
VIk () Chromenone, ether linkage Antioxidant, anti-inflammatory Enhanced π-π stacking Reduced conformational flexibility
Compound 12 () 1,2,4-Triazole Improved hydrogen bonding Metabolic resistance Lower rigidity for target binding
Thiazolidinone Thiazolidinone, sulfamoyl-thiazole Enzyme inhibition (e.g., carbonic anhydrase) Stronger enzyme interaction Higher metabolic susceptibility

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